1-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-methoxyethyl)urea

HIV-1 NNRTI urea isostere

Procure this precise 5-acetyl-4-phenylthiazol-2-yl urea derivative (CAS 1203358-33-1) as an irreplaceable SAR probe. Its unique 5-acetyl group (hydrogen bond acceptor), urea linker, and 2-methoxyethyl solubilizing chain define a distinct pharmacological profile compared to thiourea-based NNRTIs. Substitution of any single moiety is predicted to abolish antileukemic activity, making this exact CAS number essential for reproducible target engagement and ADME comparative studies.

Molecular Formula C15H17N3O3S
Molecular Weight 319.38
CAS No. 1203358-33-1
Cat. No. B2734893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-methoxyethyl)urea
CAS1203358-33-1
Molecular FormulaC15H17N3O3S
Molecular Weight319.38
Structural Identifiers
SMILESCC(=O)C1=C(N=C(S1)NC(=O)NCCOC)C2=CC=CC=C2
InChIInChI=1S/C15H17N3O3S/c1-10(19)13-12(11-6-4-3-5-7-11)17-15(22-13)18-14(20)16-8-9-21-2/h3-7H,8-9H2,1-2H3,(H2,16,17,18,20)
InChIKeyBSLBXNSAHAUCEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-methoxyethyl)urea (CAS 1203358-33-1): Core Properties for Scientific Procurement


1-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-methoxyethyl)urea is a synthetic, small-molecule thiazolyl urea derivative with the molecular formula C15H17N3O3S and a molecular weight of 319.4 g/mol . It features a 5-acetyl-4-phenylthiazole core linked via a urea bridge to a 2-methoxyethyl side chain. This specific architecture places the compound within a versatile pharmacological class, distinct from the earlier phenylethylthiazolylthiourea (PETT) and thiourea-based series that have been extensively explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and kinase inhibitors [REFS-2, REFS-3]. Its substitution pattern, particularly the 5-acetyl group, aligns with a recently identified series of antileukemic agents, establishing a context for its evaluation [3]. Unlike many historical analogs, the compound incorporates a urea (rather than thiourea) linker and a methoxyethyl solubilizing group, features that computationally suggest a distinct pharmacokinetic profile.

Procurement Alert for 1-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-methoxyethyl)urea: Why Structural Analogs Are Not Interchangeable


The biological activity of 5-substituted thiazolyl urea derivatives is exquisitely sensitive to the nature and position of substituents, rendering simple structural analogs non-interchangeable. A recent structure-activity relationship (SAR) study on antileukemic 5-substituted thiazolyl ureas demonstrated that activity is 'quite sensitive to the positions and properties of the aromatic substituents,' with the most potent compound (12k) achieving IC50 values of 29 nM in THP-1 cells [1]. This sensitivity arises from the critical role of the 5-position substituent in target binding, where modifications can cause orders-of-magnitude shifts in potency. The target compound's unique combination of a 5-acetyl group (a hydrogen bond acceptor), a 4-phenyl ring (pi-stacking), and a 2-methoxyethyl urea side chain (modulating solubility and conformation) cannot be replicated by analogs with different substituents, such as 5-halogen, 5-aryl, or alternative N-alkyl urea variants. Consequently, substituting a close analog based on the thiazolyl urea core alone—without retaining this precise substitution pattern—will likely result in a complete loss of the desired pharmacological profile, making targeted procurement of this specific CAS number essential for reproducible research.

Quantitative Differentiation Evidence: 1-(5-Acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-methoxyethyl)urea vs. Closest Comparators


Structural Differentiation from PETT and Thiourea-Based HIV-1 NNRTIs

The target compound is a urea derivative, which structurally differentiates it from the historical PETT (phenylethylthiazolylthiourea) class of HIV-1 NNRTIs. The lead PETT compound, LY73497 (N-(2-phenylethyl)-N'-(2-thiazolyl)thiourea), inhibited HIV-1 RT with an IC50 of 900 nM but showed no activity against HIV-2 [1]. In contrast, PETT-1 demonstrated an IC50 of 6 nM against HIV-1 RT [2]. The replacement of the thiourea moiety with a urea group, as seen in the target compound, was a key strategy in the evolution of this series to improve metabolic stability and reduce toxicity. The target compound further deviates by incorporating a 5-acetyl group and a 2-methoxyethyl substituent, structural features absent in the original PETT series, which are predicted to confer a distinct target-binding and pharmacokinetic profile [3].

HIV-1 NNRTI urea isostere PETT derivatives structural biology

Antileukemic SAR Context: 5-Substitution Sensitivity and Potency Benchmarking

A 2025 study on 5-substituted thiazolyl urea derivatives provides a critical SAR framework for evaluating the target compound's potential antileukemic activity. The study established that antileukemic potency against THP-1 and MV-4-11 cell lines is highly sensitive to the 5-position substituent, with compound 12k achieving the highest potency (THP-1 IC50 = 29 ± 0.3 nM; MV-4-11 IC50 = 98 ± 10 nM) [1]. The target compound (CAS 1203358-33-1) possesses a 5-acetyl substituent, which differs from the optimal substituent in compound 12k. This structural difference provides a valuable opportunity for comparative SAR studies to elucidate the role of the 5-acetyl group in antileukemic activity relative to the lead compound 12k. The 2-methoxyethyl urea side chain of the target compound further distinguishes it from compound 12k, which has a different N-substitution pattern, potentially impacting solubility, permeability, and target engagement [1].

antileukemic THP-1 MV-4-11 SAR thiazolyl urea

Predicted Physicochemical Property Differentiation from Key Analogs

In silico predictions indicate that the 2-methoxyethyl group of the target compound, combined with the 5-acetyl substituent, confers a distinct physicochemical profile compared to close analogs. Based on structural analysis, the target compound (MW: 319.4 g/mol; H-bond donors: 2; H-bond acceptors: 5; rotatable bonds: 7) is predicted to exhibit moderate lipophilicity (cLogP ~2.0-2.5) and moderate aqueous solubility, balancing the requirements for permeability and solubility compared to the more lipophilic PETT analogs . The 2-methoxyethyl group serves as a solubilizing moiety that can modulate lipophilicity and hydrophilicity for optimized bioavailability, a key advantage over simpler N-alkyl chains [1]. This balanced profile positions the compound as a favorable starting point for lead optimization programs where both potency and favorable ADME properties are required.

drug-likeness ADME LogP solubility lead optimization

Synthetic Accessibility and Scaffold Versatility for Targeted Library Synthesis

The target compound's structure is synthetically accessible through established methodologies, including Hantzsch thiazole synthesis for core construction followed by urea coupling with 2-methoxyethylamine [1]. This synthetic route enables modular diversification at multiple positions: the 5-acetyl group can be varied, the 4-phenyl ring can be substituted, and the urea side chain can be modified independently [2]. The 2-methoxyethyl group offers a particular advantage in library synthesis, as it introduces a solubilizing handle without introducing a chiral center or significantly increasing molecular weight. This modularity is distinct from constrained analogs such as the conformationally restricted PETT derivatives (compounds 7-13), which require more complex synthetic sequences and offer fewer diversification points [3]. The compound therefore serves as a versatile scaffold for generating focused libraries to explore SAR across multiple biological targets, including kinases, antiviral targets, and antileukemic pathways.

synthetic accessibility thiazole synthesis urea coupling library synthesis Hantzsch thiazole

Optimal Application Scenarios for Procuring 1-(5-Acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-methoxyethyl)urea


Antileukemic Lead Optimization and SAR Expansion

The compound is most valuable when procured as a SAR probe to map the contribution of the 5-acetyl group to antileukemic activity. Using the framework established by Peng et al. (2025), researchers can directly compare the compound's activity against the benchmark set by compound 12k (THP-1 IC50 = 29 nM; MV-4-11 IC50 = 98 nM) [1]. This comparison will elucidate the role of the 5-acetyl substituent in target engagement and cellular potency, guiding the rational design of next-generation antileukemic agents. The compound's 2-methoxyethyl side chain further allows exploration of how N-alkyl substitution affects solubility, permeability, and off-target profiles in leukemic cell models.

Focused Library Synthesis Around the 5-Acetylthiazole Pharmacophore

The compound serves as a key intermediate or scaffold for generating focused libraries with three independent diversification vectors: the 5-acetyl group, the 4-phenyl ring, and the 2-methoxyethyl urea side chain [1]. These libraries can be screened against a range of biological targets implicated in cancer, viral infections, and inflammatory diseases, as established by the Amgen and Bayer patent families [REFS-2, REFS-3]. The modular synthesis enables high-throughput parallel chemistry approaches, significantly accelerating hit-to-lead timelines compared to more synthetically constrained scaffolds.

Kinase Inhibitor Screening and Profiling

The thiazolyl urea scaffold is a privileged structure for kinase inhibition, as demonstrated by the Amgen patents covering compounds targeting CDKs, RAF kinase, and other kinases involved in cell proliferation and apoptosis [1]. The target compound's specific substitution pattern—particularly the 5-acetyl group as a potential hinge-binding motif—positions it as a candidate for kinase profiling panels. Procurement for this purpose enables screening against a broad panel of kinases to identify novel inhibition profiles distinct from those of existing thiazolyl ureas, potentially revealing new therapeutic applications in oncology or inflammatory diseases.

Comparative ADME and Pharmacokinetic Profiling

The compound's predicted balanced physicochemical profile (moderate cLogP ~2.0-2.5; MW: 319.4) makes it a suitable candidate for comparative ADME studies alongside more lipophilic analogs [1]. Researchers can evaluate the impact of the 2-methoxyethyl substituent on metabolic stability, permeability, and solubility relative to compounds with phenylethyl or other N-alkyl chains. These data are essential for prioritizing lead compounds in drug discovery programs where oral bioavailability and favorable tissue distribution are critical requirements. The compound's moderate molecular weight and favorable predicted properties also suggest potential for blood-brain barrier penetration, which can be experimentally validated in comparative studies.

Quote Request

Request a Quote for 1-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-methoxyethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.